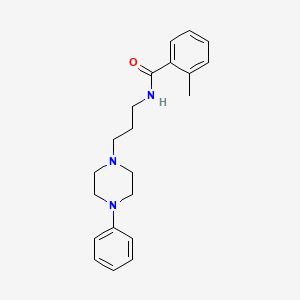

2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Description

2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structural properties, which contribute to its pharmacological effects and potential for drug development.

Properties

IUPAC Name |

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-18-8-5-6-11-20(18)21(25)22-12-7-13-23-14-16-24(17-15-23)19-9-3-2-4-10-19/h2-6,8-11H,7,12-17H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCDZVBLRWCCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves the following steps:

Formation of the piperazine ring: The initial step involves the synthesis of the piperazine ring, which is achieved through the reaction of appropriate amines with dihaloalkanes under controlled conditions.

Attachment of the phenyl group: The phenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction, using phenyl halides as the electrophilic agents.

Formation of the benzamide moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzamide moiety is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and other diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used as a therapeutic agent for leukemia, specifically inhibiting tyrosine kinases.

Uniqueness

2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide stands out due to its unique structural properties, which confer distinct pharmacological effects and make it a valuable compound for drug development and scientific research. Its versatility in undergoing various chemical reactions and its potential therapeutic applications further highlight its significance in the field of medicinal chemistry.

Biological Activity

The compound 2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of neurological disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target of Action

The primary target for this compound is acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE by this compound leads to increased levels of acetylcholine, which can enhance cholinergic signaling in the brain.

Mode of Action

The interaction with AChE results in its inhibition, thereby prolonging the action of acetylcholine. This mechanism is particularly relevant for cognitive enhancement and potential treatment of neurodegenerative diseases such as Alzheimer's disease.

Cellular Effects

Research indicates that 2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can influence various cellular functions. These include modulation of cell signaling pathways and alterations in gene expression, which can lead to significant changes in cellular metabolism and function.

Temporal Effects

In vitro studies suggest that the effects of this compound can vary over time, with limited data on its long-term stability and degradation products. Understanding these temporal dynamics is crucial for evaluating its therapeutic potential.

Dosage Effects in Animal Models

Animal studies have shown that dosage variations significantly affect the biological activity of this compound. Lower doses may lead to enhanced cognitive functions without adverse effects, while higher doses could potentially result in toxicity or diminished efficacy.

Case Studies

Several studies have explored the pharmacological effects of 2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide:

- Cognitive Enhancement : In a controlled study involving rodent models, administration of the compound resulted in improved memory retention and learning capabilities compared to control groups.

- Neuroprotective Effects : Another study highlighted its potential neuroprotective properties against oxidative stress-induced neuronal damage, suggesting a role in mitigating neurodegenerative processes.

Applications in Scientific Research

This compound has broad applications across various fields:

- Chemistry : Used as a building block for synthesizing more complex molecules.

- Biology : A tool for investigating cellular mechanisms.

- Medicine : Explored for therapeutic effects targeting neurological disorders.

- Industry : Utilized in pharmaceutical development due to its versatile chemical properties.

Summary Table

| Property | Description |

|---|---|

| Target Enzyme | Acetylcholinesterase (AChE) |

| Mechanism | Inhibition of AChE leading to increased acetylcholine levels |

| Cellular Effects | Modulation of signaling pathways and gene expression |

| Dosage Variability | Efficacy varies with dosage; lower doses enhance cognition |

| Research Applications | Chemistry, Biology, Medicine, Industry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.